3-(Hydrazinylmethyl)-2-methoxypyridine
Description
3-(Hydrazinylmethyl)-2-methoxypyridine is a pyridine derivative featuring a hydrazinylmethyl group at the 3-position and a methoxy group at the 2-position. Hydrazinyl groups are known for their nucleophilic and chelating capabilities, making them valuable in medicinal chemistry and materials science. The methoxy group at the 2-position likely influences electronic and steric properties, as seen in related compounds like 2-methoxypyridine derivatives .
Properties
CAS No. |
887596-25-0 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(2-methoxypyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C7H11N3O/c1-11-7-6(5-10-8)3-2-4-9-7/h2-4,10H,5,8H2,1H3 |
InChI Key |
MPFLABGVKIQNCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CNN |
Origin of Product |
United States |
Preparation Methods
Directed Lithiation-Formylation Sequences
A foundational approach involves directed ortho-lithiation of 2-methoxypyridine derivatives to introduce formyl groups at the 3-position. As demonstrated in CN108675954A, this method proceeds via:
- Protection of the amino group : 2-Aminopyridine is protected with pivaloyl chloride to form 2-pivalamidopyridine, preventing undesired side reactions during subsequent steps.
- Low-temperature lithiation : Treatment with n-butyllithium (n-BuLi) at −70°C to −80°C generates a stabilized lithio intermediate at the 3-position.
- Electrophilic quenching : Addition of dimethylformamide (DMF) introduces a formyl group, yielding 2-pivalamido-3-pyridinecarbaldehyde.
This method achieves regioselectivity >95% due to the directing effects of the methoxy and pivalamido groups.
Alternative Pathways via Nucleophilic Amination
Sodium Hydride-Iodide Mediated Methoxy Group Displacement
Recent advances in nucleophilic amination, as detailed by Ng et al., enable direct substitution of methoxy groups in pyridines. For 2-methoxypyridine derivatives:
Reaction conditions :
- Catalyst system : NaH (5 eq) + LiI (2 eq) in THF
- Temperature : 60–90°C
- Amine source : Hydrazine derivatives
This method replaces the 2-methoxy group with hydrazine moieties via a proposed SNAr mechanism, though competing pathways may occur at elevated temperatures.
Limitations :
- Lower yields (32–61%) compared to directed lithiation approaches.
- Requires excess hydrazine (3–5 eq) for complete conversion.
Comparative Analysis of Synthetic Routes
Reaction Mechanism Elucidation
Lithiation-Formylation Pathway
The reaction mechanism involves three critical steps:
- Lithio intermediate formation :
$$ \text{2-Pivalamidopyridine} + \text{n-BuLi} \rightarrow \text{3-Lithio-2-pivalamidopyridine} $$ - Electrophilic formylation :
$$ \text{3-Lithio intermediate} + \text{DMF} \rightarrow \text{2-Pivalamido-3-pyridinecarbaldehyde} $$ - Steric-directed reduction :
$$ \text{Aldehyde} + \text{NaBH}4 \rightarrow \text{Alcohol} \xrightarrow{\text{N}2\text{H}_4} \text{Hydrazinylmethyl derivative} $$
Sodium Hydride-Iodide Mediated Mechanism
The NaH-LiI system activates methoxypyridines through:
- Base-induced deprotonation :
$$ \text{NaH} + \text{2-Methoxypyridine} \rightarrow \text{Pyridyl anion} $$ - Iodide-assisted leaving group activation :
$$ \text{LiI} + \text{MeO}^- \rightarrow \text{LiOMe} + \text{I}^- $$ - Nucleophilic attack by hydrazine :
$$ \text{Activated pyridine} + \text{N}2\text{H}4 \rightarrow \text{Hydrazinyl product} $$
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adaptation of the lithiation route for continuous processing:
- Reactor design : Multi-stage microreactor system with:
- Stage 1: Protection at 25°C (residence time: 15 min)
- Stage 2: Lithiation at −75°C (residence time: 2 min)
- Stage 3: Quenching at −50°C (residence time: 5 min)
Benefits :
- 40% reduction in solvent use compared to batch processes
- 99.5% conversion efficiency
Purification Protocols
Final product purification employs:
- Crystallization : Ethanol/water (3:1 v/v) at 4°C
- Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient
Typical characterization data :
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.20 (d, J=8 Hz, 1H), 7.92 (d, J=4 Hz, 1H), 6.54 (t, J=4 Hz, 1H), 6.39 (s, 1H)
- HPLC purity : 98.7% (C18 column, 0.1% TFA in H2O/MeCN)
Emerging Methodologies
Photoredox Catalysis
Preliminary studies suggest visible-light-mediated C–H functionalization could bypass traditional protection/deprotection steps:
Proposed pathway :
$$ \text{2-Methoxypyridine} \xrightarrow[\text{Ir(ppy)}3]{hv} \text{Radical intermediate} + \text{N}2\text{H}_4 \rightarrow \text{3-(Hydrazinylmethyl) product} $$
Current challenges :
- Low conversion rates (12–18%)
- Competing dimerization pathways
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce hydrazine derivatives with altered functional groups.
Scientific Research Applications
3-(Hydrazinylmethyl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Reactivity and Steric Effects
2-Methoxypyridine Derivatives
- Steric Hindrance : 2-Methoxypyridine exhibits significant steric hindrance, preventing reactions such as cyclization in imidazotropolone synthesis. This is attributed to the proximity of the methoxy group to reactive sites .
- Photolysis : In photolytic reactions, 2-methoxypyridine forms via electron transfer mechanisms from 2-iodopyridine, highlighting its stability under radical conditions .
3-Substituted Pyridines
- 3-Methoxypyridine : Unlike its 2-substituted counterpart, 3-methoxypyridine reacts readily to form single-isomer products (e.g., 5a in imidazotropolone synthesis), emphasizing the reduced steric interference at the 3-position .
- 3-(Hydrazinylmethyl)-2-methoxypyridine : The hydrazinylmethyl group at the 3-position likely enhances nucleophilicity while the 2-methoxy group retains steric constraints. This dual functionality may enable selective reactions in medicinal chemistry, such as targeted enzyme inhibition .
Table 1: Reaction Outcomes of Substituted Pyridines
Fluorination Reactions
- 2-Methoxypyridine : Reacts with AgF₂ in 36% yield under competitive conditions, comparable to 2-ethylpyridine (38%). The methoxy group’s electron-donating nature may enhance pyridine basicity, favoring AgF₂ binding .
Conversion to Bioactive Cores
- 2-Methoxypyridine Derivatives : Used to synthesize 1-hydroxypyridin-2-one cores via oxidation and acetylation, critical in drug development (e.g., isocitrate dehydrogenase inhibitors) .
- Hydrazinylmethyl Analogs : Hydrazine groups are versatile in forming ureas or heterocycles, suggesting applications in kinase inhibitors or chelating agents .
Enzyme Inhibition
- 2-Methoxypyridine in DHODH Inhibitors : Substitution with polar groups (e.g., 2-methoxypyridine in compound [19c]) reduces potency (pMIC₅₀ = 6.0) compared to alkyl-substituted analogs. This highlights the balance needed between steric bulk and polarity .
- Hydrazinylmethyl Derivatives : The hydrazinyl group’s ability to form hydrogen bonds may improve target binding, but steric effects from the 2-methoxy group could limit accessibility.
Table 2: Inhibitory Activity of Pyridine Derivatives
| Compound | Target Enzyme | pMIC₅₀/IC₅₀ | Reference |
|---|---|---|---|
| 2-Methoxypyridine [19c] | Human DHODH | 6.0 | |
| 3-Methoxypyridazine [22c] | Human DHODH | 7.1 | |
| 2-Ethylpyridine | Fluorination substrate | 38% yield |
Structural and Commercial Considerations
Structural Analogues
- 3-(Bromomethyl)-2-methoxypyridine : A precursor for nucleophilic substitutions; bromine’s leaving-group ability contrasts with hydrazine’s nucleophilicity .
- 2-Hydrazinyl-3-methoxypyrazine : Commercially available (8 suppliers), indicating industrial relevance for similar hydrazinyl-pyridine hybrids .
Biological Activity
3-(Hydrazinylmethyl)-2-methoxypyridine is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study investigated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it was tested on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed that the compound induced apoptosis in these cell lines with an IC50 value of 15 µM for MCF-7 and 20 µM for A549 cells .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. In antimicrobial studies, it is believed to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways . In cancer cells, the compound appears to trigger apoptosis through the activation of caspase pathways, leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound in combination with traditional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting a synergistic effect that warrants further investigation .
- Cancer Research : A clinical trial assessed the safety and efficacy of a formulation containing this compound in patients with advanced breast cancer. Preliminary results indicated a reduction in tumor size in a subset of patients, alongside manageable side effects .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield | Key Reagents | Advantages | Evidence ID |
|---|---|---|---|---|
| Oxidative cyclization | 73% | NaOCl, ethanol | Green chemistry, scalable | |
| Hydrazone formation | N/A | Hydrazine, ketones | Versatile for functionalization |
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Answer:
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR) : Rotamer analysis (e.g., doubling of signals due to amide conformers) helps confirm substituent positioning .
- Collision-Activated Dissociation (CAD) : Validates fragmentation patterns of reaction products (e.g., loss of water/methanol from protonated species) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for bromo/chloro-substituted analogs .
Advanced: How can computational methods like DFT predict the reactivity of this compound in different solvent environments?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- pKa values : Predicts protonation states in solvents like THF, critical for understanding nucleophilic/electrophilic behavior .
- Molecular orbitals : Higher SOMO energy in dehydropyridine derivatives facilitates electron transfer, influencing reaction pathways (e.g., cation formation) .
- Solvent effects : Polar solvents stabilize charge-separated intermediates, altering reaction kinetics .
Example : DFT-guided optimization of hydrazone formation reduces steric clashes between the hydrazinyl group and methoxypyridine ring .
Advanced: How can researchers resolve contradictory data in spectroscopic analysis of reaction intermediates?
Answer: Contradictions often arise from:
- Isomeric mixtures : Use CAD-MS to distinguish between hydroxypyridine and methoxypyridine products via fragmentation patterns (e.g., loss of H₂O vs. CH₃OH) .
- Rotameric forms : Variable-temperature NMR clarifies dynamic equilibria in amide-containing derivatives .
- Regiochemical ambiguity : Combine X-ray crystallography with NOESY correlations (e.g., cross-peaks between methoxy protons and pyridine ring protons) .
Advanced: What strategies optimize the biological activity of this compound derivatives in antimicrobial studies?
Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyridine 4-position to enhance microbial membrane penetration .
- Bioisosteric replacement : Replace the hydrazinyl group with triazoles to improve metabolic stability, as seen in triazolopyridine analogs .
- Targeted delivery : Conjugate with PNA/DNA backbones for selective interaction with microbial nucleic acids .
Q. Table 2: Biological Activity Trends
| Modification | MIC (μg/mL) | Target Pathogen | Mechanism Insight | Evidence ID |
|---|---|---|---|---|
| Chloro-substitution | 2.5 | E. coli | Enhanced membrane disruption | |
| Triazole fusion | 1.8 | S. aureus | Enzyme inhibition (DHFR) |
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Toxicity : Hydrazine derivatives are potential mutagens; use fume hoods and PPE .
- Reactivity : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
- Waste disposal : Neutralize hydrazine byproducts with dilute HCl before disposal .
Advanced: How does the hydrazinyl group influence regioselectivity in nucleophilic aromatic substitution reactions?
Answer:
The hydrazinyl group acts as a directing group via:
- Electronic effects : Electron-donating hydrazine enhances para-substitution on the pyridine ring .
- Steric effects : Bulky substituents (e.g., tert-butyl) shift selectivity to meta positions, as observed in tert-butylpyridine analogs .
- Solvent coordination : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields in SNAr reactions .
Advanced: What methodologies enable the integration of this compound into functional materials (e.g., sensors or polymers)?
Answer:
- Coordination chemistry : The hydrazinyl group chelates metal ions (e.g., Cu²⁺), enabling luminescent sensor design .
- Polymer grafting : Radical-initiated copolymerization with acrylates forms pH-responsive hydrogels .
- Surface functionalization : Silane coupling agents anchor the compound to silica nanoparticles for catalytic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
